2,3,5,5,6,6-Hexahydroxycyclohex-2-ene-1,4-dione
Overview
Description
2,3,5,5,6,6-Hexahydroxycyclohex-2-ene-1,4-dione, also known as rhodizonic acid dihydrate, is a chemical compound with the formula C6H2O6·2H2O. It is an organic compound that can be seen as a twofold enol and fourfold ketone of cyclohexene. This compound is typically obtained in the form of a dihydrate and is known for its orange to deep-red, highly hygroscopic crystals .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3,5,5,6,6-Hexahydroxycyclohex-2-ene-1,4-dione is usually synthesized through the thermal dehydration of its dihydrate form. The dihydrate form is obtained by reacting potassium carbonate with charcoal, followed by treatment with water to form the dihydrate . The anhydrous form can be obtained by low-pressure sublimation of the dihydrate .
Industrial Production Methods
Industrial production of this compound involves the oxidation of cyclohexene derivatives under controlled conditions. This process typically uses oxidizing agents such as oxygen or hydrogen peroxide in the presence of catalysts .
Chemical Reactions Analysis
Types of Reactions
2,3,5,5,6,6-Hexahydroxycyclohex-2-ene-1,4-dione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form rhodizonate anions.
Reduction: It can be reduced to form different hydroxy derivatives.
Substitution: It can undergo substitution reactions where hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Oxygen, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, acids.
Major Products Formed
Oxidation: Rhodizonate anions.
Reduction: Hydroxy derivatives.
Substitution: Various substituted cyclohexene derivatives.
Scientific Research Applications
2,3,5,5,6,6-Hexahydroxycyclohex-2-ene-1,4-dione has several scientific research applications:
Chemistry: Used in chemical assays for detecting metals such as barium and lead.
Biology: Utilized in studies involving enzyme reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a diagnostic reagent.
Industry: Employed in the production of dyes and pigments due to its color properties.
Mechanism of Action
The mechanism of action of 2,3,5,5,6,6-hexahydroxycyclohex-2-ene-1,4-dione involves its ability to lose hydrogen cations from the hydroxyl groups, forming rhodizonate anions. These anions are aromatic and symmetric, with delocalized double bonds and negative charges evenly distributed over the six carbon-oxygen units . This property makes it useful in various chemical assays and reactions.
Comparison with Similar Compounds
Similar Compounds
2,3,5,6-Tetrahydroxycyclohexa-2,5-diene-1,4-dione: Similar structure but lacks two hydroxyl groups.
2,6,6-Trimethyl-2-cyclohexene-1,4-dione: A methylated derivative with different chemical properties.
Uniqueness
2,3,5,5,6,6-Hexahydroxycyclohex-2-ene-1,4-dione is unique due to its high degree of hydroxylation and its ability to form stable, aromatic rhodizonate anions. This makes it particularly useful in detecting metals and in various industrial applications .
Properties
IUPAC Name |
2,3,5,5,6,6-hexahydroxycyclohex-2-ene-1,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O8/c7-1-2(8)4(10)6(13,14)5(11,12)3(1)9/h7-8,11-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYOVGUVIMWSHSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=O)C(C(C1=O)(O)O)(O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40538817 | |
Record name | 2,3,5,5,6,6-Hexahydroxycyclohex-2-ene-1,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40538817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63183-44-8 | |
Record name | 2,3,5,5,6,6-Hexahydroxycyclohex-2-ene-1,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40538817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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